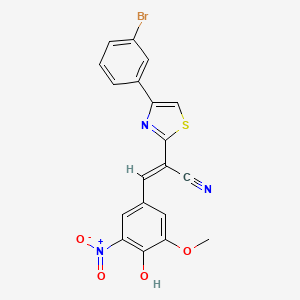

(E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile

Description

Properties

IUPAC Name |

(E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12BrN3O4S/c1-27-17-7-11(6-16(18(17)24)23(25)26)5-13(9-21)19-22-15(10-28-19)12-3-2-4-14(20)8-12/h2-8,10,24H,1H3/b13-5+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVAKTOAPNOESSG-WLRTZDKTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])C=C(C#N)C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC(=C1O)[N+](=O)[O-])/C=C(\C#N)/C2=NC(=CS2)C3=CC(=CC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12BrN3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

458.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile is a thiazole derivative that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Synthesis

The compound features a thiazole ring, which is known for its diverse biological properties. The synthesis typically involves the reaction of 2-mercapto-3-(2-methylphenyl)-2-propenoic acid with 2-(4-bromophenyl)-4-thiazolamine, leading to the formation of the desired acrylonitrile derivative through multistep synthetic pathways .

Structural Characteristics

The structural integrity of the compound can be confirmed through various spectroscopic techniques such as NMR and IR spectroscopy. For instance, NMR analysis reveals distinct signals corresponding to different protons in the molecule, confirming the presence of the thiazole and aromatic rings .

Antitumor Activity

Several studies have highlighted the antitumor properties of thiazole derivatives. The compound's structural features contribute significantly to its cytotoxic effects against various cancer cell lines. For example, derivatives with similar thiazole structures have shown IC50 values below 1.98 µg/mL against specific cancer cell lines, indicating potent antiproliferative activity .

Table 1: Antitumor Activity of Thiazole Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 9 | A-431 | 1.61 |

| 10 | Jurkat | 1.98 |

| 13 | Both Cell Lines | <1.0 |

Antimicrobial Activity

In addition to antitumor effects, compounds similar to (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile have demonstrated significant antimicrobial properties. Studies indicate that these derivatives exhibit minimum inhibitory concentrations (MICs) as low as 0.22 μg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity of Related Thiazole Compounds

| Compound | Pathogen | MIC (μg/mL) |

|---|---|---|

| 7b | Staphylococcus aureus | 0.22 |

| 10 | Escherichia coli | 0.25 |

The biological mechanisms underlying the activity of these compounds often involve interaction with cellular targets such as enzymes or receptors associated with cancer progression or bacterial survival. For instance, thiazole derivatives are known to inhibit biofilm formation and disrupt bacterial cell wall synthesis .

Case Study 1: Anticancer Efficacy

In a controlled study involving various thiazole derivatives, researchers observed significant inhibition of tumor growth in xenograft models treated with compounds similar to (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile . The study reported a reduction in tumor volume by up to 50% compared to control groups .

Case Study 2: Antimicrobial Resistance

A recent investigation into antimicrobial resistance highlighted that certain thiazole derivatives could overcome resistance mechanisms in bacteria, showcasing their potential as effective therapeutic agents against resistant strains .

Scientific Research Applications

Synthesis of the Compound

The synthesis of thiazole derivatives typically involves multicomponent reactions that allow for the efficient construction of complex molecules. For instance, methods involving the reaction of thiosemicarbazones with various aromatic aldehydes have been reported to yield thiazole-based compounds with diverse functional groups . The specific synthesis pathway for (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile may follow similar strategies, utilizing starting materials such as 4-bromoacetophenone and 4-hydroxy-3-methoxy-5-nitrobenzaldehyde.

Antimicrobial Activity

Thiazole derivatives have been extensively studied for their antimicrobial properties. A series of thiazole analogs have shown significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria . For example, related compounds have demonstrated minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating their potential as effective antimicrobial agents.

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| Thiazole Derivative A | 16 | Staphylococcus aureus |

| Thiazole Derivative B | 32 | Escherichia coli |

Anticancer Activity

Research has indicated that thiazole derivatives exhibit promising anticancer activity by inducing apoptosis in cancer cells. For instance, studies have shown that certain thiazole compounds can inhibit cell proliferation and promote cell death in breast cancer cell lines . The mechanism often involves the modulation of apoptotic pathways and the inhibition of specific kinases involved in cancer progression.

Acetylcholinesterase Inhibition

Compounds containing thiazole rings have also been evaluated for their ability to inhibit acetylcholinesterase, an enzyme associated with neurodegenerative diseases such as Alzheimer's disease. Molecular docking studies suggest that these compounds can effectively bind to the active site of acetylcholinesterase, potentially leading to therapeutic applications in cognitive disorders .

Case Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of a series of thiazole derivatives, one compound exhibited an MIC of 16 µg/mL against Staphylococcus aureus, demonstrating its potential as a lead compound for further development . The study utilized both in vitro assays and molecular docking to elucidate the binding interactions between the compounds and bacterial targets.

Case Study 2: Anticancer Properties

Another investigation focused on the anticancer properties of thiazole derivatives showed that certain compounds could significantly reduce cell viability in breast cancer cell lines through apoptosis induction. The study highlighted the importance of structural modifications in enhancing biological activity .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromine Site

The 3-bromophenyl group is primed for nucleophilic substitution (SNAr) due to the electron-withdrawing nature of the thiazole ring. Common reactions include:

Example : In , 4-(4-bromophenyl)thiazol-2-amine derivatives underwent Suzuki coupling to introduce aryl groups, improving antimicrobial activity.

Electrophilic Aromatic Substitution on the Phenolic Ring

The 4-hydroxy-3-methoxy-5-nitrophenyl group directs electrophiles to specific positions:

-

Nitro group : Meta-directing.

-

Methoxy group : Ortho/para-directing (though steric hindrance may limit reactivity).

Note : The nitro group’s strong electron-withdrawing effect reduces ring reactivity, necessitating harsh conditions (e.g., fuming H₂SO₄ for sulfonation ).

Reduction of the Nitro Group

The nitro group can be selectively reduced to an amine, enabling further derivatization:

| Reducing Agent | Conditions | Product | Reference |

|---|---|---|---|

| H₂/Pd-C | Ethanol, 25°C | 5-Aminophenolic derivative | |

| Fe/HCl | Reflux | Amine intermediate | |

| SnCl₂/HCl | Aqueous, 80°C | Partially reduced hydroxylamine |

Application : In , nitro-to-amine reduction in thiazole hybrids enhanced anticancer activity.

Michael Addition at the Acrylonitrile Moiety

The α,β-unsaturated nitrile acts as a Michael acceptor for nucleophiles:

| Nucleophile | Conditions | Product | Reference |

|---|---|---|---|

| Thiols (e.g., RSH) | K₂CO₃, DMF | Thioether adducts | |

| Amines | EtOH, RT | β-Amino nitriles | |

| Enolates | LDA, THF, -78°C | Cycloaddition products |

Example : demonstrated acrylonitrile-thiazole derivatives undergoing Michael addition with thiophenol to form bioactive adducts.

Knoevenagel Condensation

The acrylonitrile group can participate in condensations with aldehydes/ketones:

| Carbonyl Compound | Catalyst | Product | Reference |

|---|---|---|---|

| Aromatic aldehydes | Piperidine, EtOH | Extended α,β-unsaturated systems | |

| Heterocyclic ketones | NH₄OAc, microwave | Hybrid thiazole-heterocycle conjugates |

Mechanism : Base-catalyzed deprotonation forms a resonance-stabilized enolate, which attacks the carbonyl .

Hydrolysis of the Nitrile Group

The acrylonitrile’s nitrile can be hydrolyzed to carboxylic acid or amide:

| Conditions | Product | Reference |

|---|---|---|

| H₂SO₄ (50%), reflux | Carboxylic acid | |

| NaOH, H₂O₂ | Amide | |

| HCl, H₂O, RT | Partial hydrolysis to imine |

Note : Hydrolysis is pH-dependent and may require protection of sensitive groups (e.g., phenol ).

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent-Driven Structural Variations

2-[4-(4-Bromophenyl)-thiazol-2-yl]-3-(2,4-dichlorophenyl)acrylonitrile ()

- Key Differences :

- Phenyl Substituents : 2,4-Dichlorophenyl vs. 4-hydroxy-3-methoxy-5-nitrophenyl.

- Electronic Effects : Chlorine atoms (electron-withdrawing) vs. nitro (stronger electron-withdrawing) and methoxy (electron-donating).

- Hydroxy and methoxy groups improve solubility in polar solvents compared to dichloro derivatives .

(2E)-3-(4-Chlorophenyl)-2-[4-(3-oxobenzo[f]chromen-2-yl)thiazol-2-yl]acrylonitrile ()

- Key Differences :

- Chromene Fusion : A benzochromenyl group replaces the bromophenyl-thiazole moiety.

- Impact :

(E)-3-(2-Fluoro-5-nitroanilino)-2-(4-phenylthiazol-2-yl)acrylonitrile ()

- Key Differences: Nitro Placement: Nitro group on an aniline ring vs. phenolic ring. Substituents: Fluoro and amino groups vs. hydroxy and methoxy.

- Impact: The aniline-linked nitro group may favor interactions with aromatic amino acids in enzyme binding. Fluoro substituents increase metabolic stability compared to hydroxy groups .

Physicochemical Properties

Stability and Reactivity

- Nitro Group : Increases susceptibility to reduction (e.g., in vivo nitroreductase activity) compared to halogenated analogues.

- Hydroxy Group : Prone to oxidation; stabilization via formulation (e.g., prodrugs) may be necessary.

- Methoxy Group : Provides steric hindrance, reducing degradation rates compared to smaller substituents like fluorine .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for (E)-2-(4-(3-bromophenyl)thiazol-2-yl)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)acrylonitrile, and how do reaction conditions influence yield and purity?

- Methodology : The compound can be synthesized via Knoevenagel condensation between a substituted thiazole acetonitrile and an aromatic aldehyde. For example, similar acrylonitrile derivatives are prepared by refluxing precursors in ethanol with a catalytic base (e.g., piperidine) under nitrogen, achieving yields of 65–85% . Key parameters include solvent polarity (e.g., ethanol vs. DMF), temperature (70–100°C), and reaction time (6–24 hours). Purity is confirmed via HPLC and recrystallization in ethanol/water mixtures.

Q. How is the E-configuration of the acrylonitrile moiety confirmed experimentally?

- Methodology : The E-configuration is validated using X-ray crystallography (single-crystal XRD) and NMR spectroscopy. For instance, NOESY NMR can detect spatial proximity between protons on the thiazole ring and the aromatic substituents, while XRD data (e.g., C=C bond length ~1.33 Å) confirm the trans geometry .

Q. What spectroscopic techniques are essential for characterizing this compound, and what key peaks should researchers expect?

- Methodology :

- FT-IR : A sharp CN stretch at ~2215 cm⁻¹, C=C (acrylonitrile) at ~1600 cm⁻¹, and hydroxyl (O-H) at ~3400 cm⁻¹ .

- ¹H NMR : Distinct peaks for methoxy (~δ 3.8 ppm), aromatic protons (δ 6.8–8.2 ppm), and hydroxyl (δ 9.5–10.5 ppm, exchangeable with D₂O) .

- Mass Spectrometry : Molecular ion [M+H]⁺ consistent with the molecular formula C₁₉H₁₃BrN₃O₄S.

Advanced Research Questions

Q. How do computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

- Methodology : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) model frontier molecular orbitals (HOMO-LUMO gap) to predict charge transport (for semiconductors) or redox behavior. For example, the nitro group lowers LUMO energy, enhancing electron-accepting capacity, while the hydroxyl group influences solubility and hydrogen bonding .

Q. What strategies resolve contradictions in reported bioactivity data for structurally similar acrylonitrile derivatives?

- Methodology : Discrepancies (e.g., enzyme inhibition vs. inactivity) are addressed via:

- Structural analogs : Systematic substitution of the bromophenyl or nitro groups to isolate pharmacophores.

- Assay conditions : Varying pH, temperature, or co-solvents (e.g., DMSO concentration ≤1% to avoid cytotoxicity artifacts) .

Q. How can photophysical properties (e.g., fluorescence) be tuned via substituent modification for optoelectronic applications?

- Methodology : Introducing electron-donating groups (e.g., -OCH₃) or withdrawing groups (-NO₂) alters conjugation length and Stokes shift. Time-resolved fluorescence spectroscopy and cyclic voltammetry quantify excited-state lifetimes and redox potentials, respectively .

Methodological Challenges and Solutions

Q. How to assess stability under physiological conditions for drug discovery applications?

- Methodology : Accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS monitoring. Degradation products (e.g., hydrolysis of nitrile to amide) are identified via tandem MS/MS .

Q. What mechanistic insights explain regioselectivity in the synthesis of thiazole-acrylonitrile hybrids?

- Methodology : Isotopic labeling (¹³C NMR) traces bond formation, while kinetic studies (variable-temperature NMR) identify rate-determining steps (e.g., aldol addition vs. dehydration) .

Ethical and Safety Considerations

- Toxicity Screening : Use in vitro models (e.g., HepG2 cells) to assess cytotoxicity (IC₅₀) and genotoxicity (Ames test) before in vivo studies .

- Handling Nitro Groups : Avoid exposure to reducing agents (risk of explosive byproducts) and use fume hoods for dust control .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.